(4R)-1-Fmoc-4-(2,4-difluorobenzyloxy)-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-1-Fmoc-4-(2,4-difluorobenzyloxy)-L-proline is a synthetic compound that belongs to the class of fluorinated proline derivatives. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 2,4-difluorobenzyloxy substituent on the proline ring. The Fmoc group is commonly used in peptide synthesis to protect the amino group, while the difluorobenzyloxy group introduces fluorine atoms, which can enhance the compound’s stability and biological activity.
Preparation Methods
The synthesis of (4R)-1-Fmoc-4-(2,4-difluorobenzyloxy)-L-proline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the Proline Amino Group: The amino group of L-proline is protected using the Fmoc group. This is achieved by reacting L-proline with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the 2,4-Difluorobenzyloxy Group: The protected proline is then reacted with 2,4-difluorobenzyl bromide in the presence of a base such as potassium carbonate to introduce the 2,4-difluorobenzyloxy group.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities .
Chemical Reactions Analysis
(4R)-1-Fmoc-4-(2,4-difluorobenzyloxy)-L-proline can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group of proline.
Substitution Reactions: The 2,4-difluorobenzyloxy group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include bases like piperidine for deprotection, nucleophiles for substitution, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(4R)-1-Fmoc-4-(2,4-difluorobenzyloxy)-L-proline has several scientific research applications:
Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis to protect the amino group, allowing for the sequential addition of amino acids to form peptides.
Medicinal Chemistry: The introduction of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds. This compound can be used as a building block in the synthesis of fluorinated peptides and peptidomimetics.
Biological Studies: The compound can be used to study the effects of fluorine substitution on the biological activity of proline-containing peptides and proteins.
Industrial Applications: The compound can be used in the development of new materials and catalysts that benefit from the unique properties of fluorinated compounds
Mechanism of Action
The mechanism of action of (4R)-1-Fmoc-4-(2,4-difluorobenzyloxy)-L-proline depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted side reactions. The 2,4-difluorobenzyloxy group can influence the compound’s reactivity and stability by introducing electron-withdrawing fluorine atoms, which can affect the compound’s interactions with biological targets and pathways .
Comparison with Similar Compounds
(4R)-1-Fmoc-4-(2,4-difluorobenzyloxy)-L-proline can be compared with other similar compounds, such as:
(4R)-1-Fmoc-4-hydroxy-L-proline: This compound lacks the 2,4-difluorobenzyloxy group, making it less stable and potentially less bioactive.
(4R)-1-Fmoc-4-(2,4-dichlorobenzyloxy)-L-proline: This compound has chlorine atoms instead of fluorine, which can affect its reactivity and biological properties.
(4R)-1-Fmoc-4-(2,4-difluorophenyl)-L-proline: This compound has a difluorophenyl group instead of a difluorobenzyloxy group, which can influence its chemical and biological behavior
By comparing these compounds, researchers can highlight the unique properties of this compound, such as its enhanced stability and potential for use in various applications.
Properties
Molecular Formula |
C27H23F2NO5 |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
4-[(2,4-difluorophenyl)methoxy]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C27H23F2NO5/c28-17-10-9-16(24(29)11-17)14-34-18-12-25(26(31)32)30(13-18)27(33)35-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-11,18,23,25H,12-15H2,(H,31,32) |
InChI Key |
YOLNFSPPVRCLEH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=C(C=C(C=C5)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.